molecular formula C38H54ClN3O10S B1676225 DM4 CAS No. 796073-69-3

DM4

Katalognummer: B1676225
CAS-Nummer: 796073-69-3
Molekulargewicht: 780.4 g/mol
InChI-Schlüssel: JFCFGYGEYRIEBE-YVLHJLIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization within Maytansinoid Chemistry and Pharmacology

Maytansinoids are a group of potent antimitotic ansamacrolides originally isolated from the Ethiopian shrub Maytenus ovatus. These compounds exert their cytotoxic effects by targeting tubulin, a key protein component of microtubules. Maytansinoids bind to tubulin at or near the vinca alkaloid binding site, inhibiting microtubule assembly and promoting microtubule destabilization. medchemexpress.comadcreview.comchemicalbook.combiochempeg.comresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic cell death, particularly in actively dividing cells. medchemexpress.comchemicalbook.combiochempeg.combocsci.compatsnap.combiointron.jp

Maytansine, the parent compound, showed potent anticancer activity in preclinical models but demonstrated significant systemic toxicity and limited efficacy in early clinical trials, preventing its widespread use as a direct chemotherapeutic agent. chemicalbook.combiochempeg.comresearchgate.net This led to the development of synthetic maytansinoid derivatives with modified structures aimed at improving their therapeutic profile, particularly for targeted delivery. adcreview.comchemicalbook.com DM4 is one such synthetic derivative, specifically designed with a thiol-containing group to facilitate its covalent attachment to cell-targeting agents like antibodies. medchemexpress.comadcreview.comchemicalbook.combocsci.com

Structure-activity relationship (SAR) studies on maytansinoids have highlighted the importance of specific molecular features for maintaining cytotoxicity, including the carbinolamide at C9, the double bonds at C11 and C13, and the ester side chain at C3. rsc.org Modifications to the C3 side chain, as seen in this compound, can influence potency and suitability for conjugation. rsc.org The presence of an additional dimethyl group near the terminal cysteine in this compound, compared to DM1, is thought to slightly increase its hydrophobicity, potentially enhancing cell penetration and bystander killing effects when delivered via ADCs. researchgate.netunich.it

Evolution of this compound as a Cytotoxic Payload in Oncology

The high potency of maytansinoids, with half-maximal inhibitory concentrations (IC50s) often reaching sub-nanomolar levels against various tumor cells in vitro, made them attractive candidates for targeted cancer therapy despite their systemic toxicity. biochempeg.combocsci.combiointron.jp The concept of conjugating these potent cytotoxins to antibodies that specifically recognize antigens overexpressed on cancer cells emerged as a strategy to selectively deliver the toxic payload to tumor sites, thereby increasing efficacy and reducing off-target toxicity. biochempeg.combocsci.combiointron.jpnih.govbiosynth.comnih.gov

This compound was synthesized as a structural analog of maytansine specifically to enable its linkage to antibodies via disulfide bonds. medchemexpress.comadcreview.comchemicalbook.combocsci.com This modification allows for the creation of stable antibody-drug conjugates that can circulate in the bloodstream with minimal premature payload release. Upon binding to a target antigen on a cancer cell and subsequent internalization, the ADC undergoes lysosomal degradation, leading to the release of the active this compound payload within the cancer cell. chemicalbook.compatsnap.comresearchgate.net Once released, this compound can then exert its potent microtubule-inhibitory activity, leading to cell death. chemicalbook.compatsnap.comresearchgate.net

The development of this compound as a payload represents an evolution in the use of maytansinoids, moving from their evaluation as standalone agents to their integration into targeted delivery systems. This approach aims to overcome the limitations of systemic chemotherapy by concentrating the cytotoxic effect within the tumor microenvironment.

Significance of this compound in Targeted Drug Delivery Systems

This compound's primary significance in advanced therapeutic research lies in its role as a potent cytotoxic payload within targeted drug delivery systems, particularly ADCs. ADCs are designed to combine the specificity of monoclonal antibodies with the cell-killing power of highly potent small molecule drugs. biochempeg.combiointron.jpnih.govbiosynth.comwuxiapptec.com The antibody component of the ADC specifically binds to antigens overexpressed on the surface of cancer cells, facilitating the targeted delivery of the cytotoxic payload. biochempeg.combiointron.jpresearchgate.netnih.gov

The linkage of this compound to the antibody is crucial for the stability and efficacy of the ADC. This compound is often conjugated to antibodies via cleavable linkers, such as disulfide bonds, which are designed to be stable in systemic circulation but are cleaved within the intracellular environment of the target cell, releasing the active this compound. chemicalbook.compatsnap.comresearchgate.net This controlled release mechanism helps to minimize systemic exposure to the highly potent this compound, thereby reducing off-target toxicity. patsnap.comnih.gov

The use of this compound as a payload has been explored in various ADC constructs targeting different cancer-associated antigens. For example, mirvetuximab soravtansine, an FDA-approved ADC for folate receptor alpha (FRα)-positive ovarian cancer, utilizes this compound as its cytotoxic payload conjugated to an antibody targeting FRα. nih.govbiosynth.comwuxiapptec.comdovepress.com Preclinical and clinical studies with this compound-based ADCs like mirvetuximab soravtansine have demonstrated promising antitumor efficacy in targeted patient populations. nih.govbiosynth.comnih.govdovepress.com Another example is anetumab ravtansine, an ADC comprising an anti-mesothelin antibody conjugated to this compound, which has been investigated in clinical trials for solid tumors, including ovarian cancer. nih.govdovepress.com Preclinical data for anti-CEACAM5-DM4 ADCs have also shown antitumor activity in lung and gastrointestinal cancers, supporting further development in these areas. aacrjournals.orgresearchgate.net

The development and application of this compound as a cytotoxic payload highlight its significant role in advancing targeted cancer therapies, offering a strategy to deliver highly potent cytotoxins selectively to tumor cells and improve therapeutic outcomes.

Preclinical Efficacy Data Examples for this compound-based ADCs

ADC Name (Target)Cancer Type(s) InvestigatedKey Preclinical FindingsSource
Mirvetuximab soravtansine (FRα)Ovarian CancerDemonstrated promising anticancer efficacy in FRα-positive models. nih.govbiosynth.comdovepress.com
Anetumab ravtansine (MSLN)Solid Tumors (incl. Ovarian Cancer)Showed promising initial antitumor efficacy and favorable pharmacokinetics in a Phase I study. nih.govdovepress.com nih.govdovepress.com
Anti-CEACAM5-DM4 ADC (CEACAM5)Lung and Gastrointestinal CancersDisplayed strong antitumor activity as a single agent in NSCLC and in combination with standard of care in GI cancers in preclinical models. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net

This table summarizes key preclinical findings for selected this compound-based ADCs, illustrating their potential in targeting various cancer types.

Mechanism of Action of this compound in ADCs

StepDescriptionSource
1. ADC BindingThe antibody component of the ADC binds specifically to an antigen overexpressed on the surface of a cancer cell. patsnap.combiointron.jpresearchgate.net
2. InternalizationThe ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. patsnap.comresearchgate.net
3. Lysosomal Trafficking and CleavageThe internalized ADC is trafficked to lysosomes, where the acidic environment and proteolytic enzymes cleave the linker. patsnap.comresearchgate.net
4. This compound ReleaseThe potent cytotoxic payload, this compound, is released into the cytoplasm of the cancer cell. chemicalbook.compatsnap.comresearchgate.net
5. Tubulin Binding and Microtubule DisruptionThis compound binds to tubulin, inhibiting its polymerization and disrupting microtubule assembly and function. medchemexpress.comchemicalbook.combocsci.compatsnap.comresearchgate.net
6. Cell Cycle Arrest and ApoptosisDisruption of microtubules leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death of the cancer cell. chemicalbook.combocsci.compatsnap.combiointron.jp

This table outlines the step-by-step mechanism by which this compound, delivered via an ADC, exerts its cytotoxic effect within targeted cancer cells.

Eigenschaften

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-YVLHJLIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796073-69-3
Record name Ravtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DM4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Dm4 Cytotoxicity

Cellular and Molecular Targets: Microtubule Dynamics Disruption

DM4 functions as an antitubulin agent, interfering with the fundamental processes governed by microtubules. chemicalbook.commedchemexpress.commedchemexpress.com

Inhibition of Tubulin Polymerization and Microtubule Assembly

A primary mechanism by which this compound exerts its cytotoxicity is by inhibiting the polymerization of tubulin, the building block of microtubules. chemicalbook.commedchemexpress.commedchemexpress.eu This disruption prevents the proper assembly of microtubules, essential structures for various cellular functions, including cell division, intracellular transport, and maintaining cell shape. medchemexpress.eu Like other maytansinoids and vinca alkaloids, this compound binds to tubulin, suppressing its dynamic instability. chemicalbook.commedchemexpress.eunih.gov

Induction of Mitotic Arrest at G2/M Phase

The disruption of microtubule dynamics by this compound leads to a potent suppression of microtubule function, which in turn triggers a mitotic block. chemicalbook.commedchemexpress.commedchemexpress.eu Cells treated with this compound arrest specifically at the G2/M phase of the cell cycle. chemicalbook.commedchemexpress.commedchemexpress.eu This arrest is a critical checkpoint where the cell's machinery ensures that chromosomes are properly aligned before division. By interfering with the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis. patsnap.com

Research findings illustrate the concentration-dependent nature of this compound-induced G2/M arrest. For instance, studies on maytansinoids, including analogues of this compound, have shown that half-maximal G2/M arrest can occur at sub-nanomolar concentrations. nih.gov

Table 1: Representative Data on Maytansinoid-Induced G2/M Arrest

CompoundIC50 for G2/M Arrest (nM)Cell Line
Maytansine0.31MCF7
S-methyl DM10.34MCF7
B38.1-SPP-DM110MCF7
B38.1-SMCC-DM16.8MCF7

Note: Data derived from studies on maytansinoids, structurally related to this compound. nih.gov

Apoptotic Pathways Activation Following Mitotic Block

The prolonged mitotic arrest induced by this compound subsequently triggers apoptotic cell death. chemicalbook.commedchemexpress.commedchemexpress.eupatsnap.com When cells are unable to resolve the mitotic block, they activate programmed cell death pathways as a failsafe mechanism. nih.govd-nb.info This can involve the activation of caspases and other pro-apoptotic proteins. nih.govmdpi.com The inability to complete cell division due to this compound's effect on microtubules leads to an accumulation of cellular damage, ultimately signaling the cell to undergo apoptosis. patsnap.comunipa.itnih.gov

Modulation of Microtubule Destabilization

In addition to inhibiting polymerization, maytansinoids like this compound also enhance microtubule destabilization. medchemexpress.commedchemexpress.eutargetmol.com This dual effect on microtubule dynamics—preventing assembly and promoting disassembly—contributes significantly to their potent cytotoxic activity. medchemexpress.eu While some tubulin inhibitors cause microtubule depolymerization at higher concentrations, the primary mechanism for maytansinoids at lower, cytotoxic concentrations involves the potent suppression of dynamic instability. medchemexpress.eunih.gov

Intracellular Pharmacodynamics within Antibody-Drug Conjugates (ADCs)

This compound is frequently utilized as a cytotoxic payload in ADCs, allowing for targeted delivery to cancer cells. bocsci.comchemicalbook.combocsci.com The efficacy of this compound within an ADC is dependent on its intracellular pharmacodynamics, starting with the entry of the ADC into the target cell. researchgate.net

Receptor-Mediated Internalization of ADC-Antigen Complexes

The delivery of this compound to cancer cells via ADCs relies on the specific binding of the antibody component to an antigen overexpressed on the surface of cancer cells. patsnap.commdpi.com Following this binding, the ADC-antigen complex is internalized into the cell primarily through receptor-mediated endocytosis. patsnap.commdpi.comdovepress.comnih.govtandfonline.com This process involves the formation of vesicles that bud off from the cell membrane, encapsulating the ADC and transporting it into the endosomal compartment. patsnap.commdpi.com The efficiency of this internalization process is crucial for delivering a sufficient concentration of the this compound payload to the inside of the cancer cell. researchgate.netnih.gov

Once inside the cell, the ADC undergoes intracellular processing, typically within endosomes and lysosomes. patsnap.comnih.govnih.gov The acidic environment and enzymatic activity within these compartments lead to the cleavage of the linker connecting the antibody to the this compound payload, releasing the active cytotoxic drug into the cytoplasm. patsnap.comnih.govnih.gov For ADCs utilizing disulfide linkers, like some this compound conjugates, the reducing environment of the cytoplasm can facilitate the release of the active payload. researchgate.netnih.govcreative-biolabs.comcreative-biolabs.com

Table 2: Examples of this compound-Based ADCs and Their Target Antigens

ADC NameTarget AntigenLinker Type
Mirvetuximab soravtansineFolate receptor α patsnap.comguidetopharmacology.orgDisulfide-containing cleavable linker mdpi.com
Cantuzumab ravtansinehuC242 (likely CD242) medchemexpress.euDisulfide bond medchemexpress.eu
Indatuximab ravtansineCD138 dovepress.comtandfonline.comDisulfide linker dovepress.comtandfonline.com
Anetumab ravtansineMSLN (Mesothelin) medchemexpress.eucreative-biolabs.comSPDB (Disulfide) creative-biolabs.com

Compound Information

Lysosomal Trafficking and Proteolytic Cleavage for Payload Release

The mechanism by which this compound is released from an ADC within the target cell typically involves a series of intracellular trafficking events mersana.com. Following the binding of the ADC to its cognate antigen on the cancer cell surface, the ADC-antigen complex is internalized through receptor-mediated endocytosis biochempeg.compatsnap.com. This internalized complex is then trafficked through the endosomal pathway, eventually fusing with lysosomes mersana.comnih.gov.

Lysosomes are acidic organelles containing a variety of hydrolytic enzymes, including proteases nih.govembopress.org. In the context of ADCs utilizing cleavable linkers, such as the disulfide linkers often used with this compound, the acidic environment and the presence of lysosomal enzymes facilitate the cleavage of the linker connecting the antibody to the this compound payload nih.govencyclopedia.pub. This proteolytic degradation of the antibody and/or cleavage of the linker within the lysosome is a crucial step for the release of the active, unconjugated this compound molecule encyclopedia.pubbioivt.com. The design of the linker plays a significant role in the stability of the ADC in circulation and the efficient release of the payload within the target cell mersana.comnjbio.com. Disulfide linkers, for instance, are designed to be cleaved in the reducing environment of the cytosol, which has a higher concentration of glutathione and cysteine compared to the extracellular space njbio.com.

Cytoplasmic Translocation and Engagement with Tubulin

Once released within the lysosomal compartment, the unconjugated this compound molecule must then translocate into the cytoplasm to reach its molecular target: tubulin bocsci.comnih.gov. The mechanism by which this compound traverses the lysosomal membrane to enter the cytoplasm is critical for its cytotoxic activity nih.gov. While the exact details of this translocation can depend on the specific linker and payload properties, the released, typically more lipophilic, payload is thought to diffuse out of the lysosomal compartment encyclopedia.pub.

Upon entering the cytoplasm, this compound binds to α/β-tubulin heterodimers nih.gov. This binding inhibits the polymerization of these heterodimers into microtubules, thereby disrupting the dynamic equilibrium between microtubule assembly and disassembly bocsci.comnih.gov. By suppressing microtubule dynamics and promoting microtubule destabilization, this compound interferes with essential cellular processes that rely on an intact and functional microtubule network, such as chromosome segregation during mitosis nih.gov. The disruption of mitotic spindle function due to this compound's interaction with tubulin leads to mitotic block and subsequent induction of apoptosis in rapidly dividing cancer cells nih.govpatsnap.com.

Research findings highlight the potent antitubulin activity of this compound. Studies have shown that this compound binds preferentially to α/β-tubulin heterodimers and inhibits tubulin polymerization nih.gov. This interaction leads to a potent suppression of microtubule dynamics, resulting in mitotic arrest and apoptotic cell death nih.gov. The effectiveness of this compound as a cytotoxic payload in ADCs underscores its ability to engage with tubulin in the cytoplasm following targeted delivery and intracellular release.

Advanced Conjugation Strategies and Linker Technologies for Dm4-based Adcs

Design Principles for Optimized Payload Delivery

Optimized payload delivery in DM4-based ADCs relies on designing linkers that remain stable in systemic circulation but efficiently release the cytotoxic drug within the target tumor cells. mdpi.combocsci.com This differential stability is key to achieving a favorable therapeutic index.

Cleavable disulfide linkers are designed to be stable in the oxidative environment of the bloodstream but are susceptible to reductive cleavage in the intracellular environment, particularly within the cytoplasm of tumor cells where glutathione (GSH) concentrations are significantly higher (1–10 mM) compared to plasma (~5 µmol/L). njbio.combocsci.comcreative-biolabs.comwuxiapptec.com This difference in reduction potential facilitates the release of the active this compound payload inside the target cell. bocsci.comcreative-biolabs.com

An example of an ADC utilizing a cleavable disulfide linker with this compound is huC242-SPDB-DM4 (IMGN242). mdpi.combocsci.com This ADC employs the SPDB linker, which allows for targeted delivery to pancreatic tumor cells and intracellular release of the maytansinoid. mdpi.combocsci.com Disulfide linkers can be attached directly to cysteine residues on the antibody. njbio.com

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. njbio.combocsci.comcreative-biolabs.comresearchgate.net Increasing steric hindrance can enhance the stability of the ADC in circulation, aiming to reduce non-specific toxicities. nih.gov For this compound-based ADCs, the introduction of alpha-methyl groups next to the disulfide bond has been shown to increase plasma stability. researchgate.netnih.gov

SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) is a widely used bifunctional chemical linker that forms a disulfide bond with the thiol group of this compound. njbio.combocsci.com The SPDB linker with this compound has been used in several clinical candidates, including SAR3419 (anti-CD19), BT-062 (anti-CD138), BAY 94-9343 (anti-mesothelin), and SAR 566658 (anti-CA6). nih.gov The spatial hindrance around the disulfide bond in SPDB-DM4 is optimized for stable and precise drug release. bocsci.com

Sulfo-SPDB-DM4 utilizes a sulfo-SPDB linker, which is N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate. google.com This linker incorporates a sulfonate group, adding a charged polar group. nih.govrsc.orgresearchgate.net The sulfo-SPDB-DM4 linker-payload format has demonstrated improved efficacy in vivo on cancer cell lines with low folate receptor α (FRα) expression compared to the closely related SPDB-DM4 format. rsc.org The increased polarity introduced by the sulfonate group can also influence the interaction of ADCs with P-glycoprotein (Pgp), a major contributor to multi-drug resistance. nih.gov

Non-cleavable linkers, such as those forming thioether bonds, provide greater plasma stability compared to some cleavable linkers. nih.govwuxiapptec.com ADCs employing thioether linkers rely on the complete lysosomal degradation of the antibody after internalization to release the payload, with the linker remaining attached to the released drug metabolite. nih.gov

While thioether linkers offer high stability in circulation, their efficacy can be dependent on the specific target biology and the efficiency of lysosomal degradation. biomolther.org For instance, a thioether-linked huC242-MCC-DM1 conjugate showed less favorable in vivo efficacy in xenograft models compared to the disulfide-linked huC242-SPDB-DM4 conjugate, despite having improved stability and comparable in vitro efficacy. biomolther.org This suggests that while stable in circulation, the release mechanism of the payload from thioether linkers within the tumor cell is a critical factor for in vivo efficacy.

Sterically Hindered Disulfide Linkers (e.g., SPDB-DM4, sulfo-SPDB-DM4)

Influence of Linker Chemistry on ADC Bioreactivity and Systemic Stability

The linker chemistry significantly impacts the bioreactivity and systemic stability of ADCs. A stable linker is essential to prevent premature release of the highly potent payload in the bloodstream, which can lead to off-target toxicity and reduced efficacy. nih.govnih.govacs.org Cleavable linkers, like disulfide linkers, are designed for selective cleavage within the tumor microenvironment or inside the cell, triggered by factors such as high glutathione levels. bocsci.combocsci.comwuxiapptec.com

The choice of linker also influences the hydrophilicity of the ADC. Most cytotoxic payloads, including this compound, are hydrophobic. acs.orgnih.gov Linking them to an antibody with an additional hydrophobic linker moiety can lead to aggregation issues. acs.orgnih.gov Introducing polar groups into the linker, such as the sulfonate group in sulfo-SPDB-DM4, can improve solubility and potentially alter interactions with efflux pumps like Pgp, which are involved in multi-drug resistance. nih.govrsc.org

Site-Specific Conjugation Methodologies and Drug-Antibody Ratio (DAR) Control

Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying numbers and locations of drug molecules attached to the antibody, leading to a distribution of drug-antibody ratios (DARs). google.commedchemexpress.comnih.govacs.org Controlling the DAR is important as it impacts the ADC's potency, pharmacokinetics, and toxicity. google.comacs.orgnih.govbiochempeg.com Site-specific conjugation methodologies aim to produce more homogeneous ADCs with a defined DAR and conjugation sites, potentially improving the therapeutic window. medchemexpress.comnih.govbiochempeg.comnjbio.comnih.gov

Site-specific conjugation can be achieved through various approaches, including the use of engineered cysteine residues, unnatural amino acids, or enzymatic conjugation. medchemexpress.comnih.govnjbio.comnih.gov These methods allow for more precise control over where and how many drug molecules are attached to the antibody. nih.govnjbio.comalphathera.com For this compound-based ADCs, site-specific labeling can limit the number of this compound drugs attached per antibody, providing precise DAR control. alphathera.com

Studies have shown that the conjugation site on the antibody can influence the release kinetics of the payload, independent of the linker type. frontiersin.org Attaching linkers to less solvent-accessible sites on the antibody can increase plasma stability and slow target cell release rates. cam.ac.uk

The DAR for an ADC batch is typically determined empirically, often using spectrophotometric measurements. google.com It represents the average number of drug molecules conjugated per antibody molecule. google.com Preclinical studies with maytansinoid conjugates have suggested that DARs ranging from 2 to 6 may offer a better therapeutic index compared to very high DARs (e.g., 9-10), which can lead to faster clearance and decreased efficacy. acs.org

Antibody modifications, such as the presence of trisulfide bonds, can impact the efficiency and outcome of ADC conjugation, particularly when using thiol chemistry-based methods for conjugating payloads like this compound via disulfide linkers. researchgate.netresearchgate.nettandfonline.comnih.gov

Trisulfide bonds can be present in recombinant monoclonal antibodies. researchgate.nettandfonline.com When conjugating antibodies to this compound using a disulfide-bond linker like sulfo-SPDB, the trisulfide bond in the antibody can react with this compound during the conjugation process. researchgate.netresearchgate.nettandfonline.comnih.gov This interaction can lead to a small amount of this compound payload being directly attached to inter-chain cysteine residues via disulfide or trisulfide bonds. researchgate.netresearchgate.nettandfonline.comnih.gov

Strategies for Achieving Precise Drug-Antibody Ratios

Precise control over the drug-antibody ratio (DAR) is a critical factor in the design and efficacy of antibody-drug conjugates (ADCs), including those utilizing the maytansinoid payload this compound. The DAR, representing the average number of drug molecules conjugated per antibody, significantly influences an ADC's pharmacokinetics, efficacy, and safety profile. A low DAR can lead to reduced efficacy, while a high DAR may result in increased aggregation, faster clearance, and greater systemic toxicity. njbio.comproteogenix.sciencemdpi.comnih.govmdpi.com Achieving a homogeneous ADC population with a defined DAR is a key goal in advanced conjugation strategies. njbio.commdpi.commedchemexpress.com

Traditional conjugation methods, such as those targeting lysine or cysteine residues, often result in heterogeneous mixtures of ADCs with a wide distribution of DAR values. njbio.comproteogenix.sciencemdpi.comresearchgate.net Lysine conjugation, which targets the numerous lysine residues on an antibody, typically yields a mixture with varying drug loads due to the high number of potential conjugation sites. medchemexpress.comresearchgate.netnih.govbocsci.com Cysteine conjugation, while offering better control than lysine conjugation, still often results in a distribution of DARs, typically around 4 for IgG1 antibodies, but with species ranging from 0 to 8. njbio.commdpi.comoup.com This heterogeneity can lead to inconsistent pharmacological properties and manufacturing challenges. mdpi.commedchemexpress.comresearchgate.netoup.com

To overcome the limitations of conventional methods and achieve more precise DARs for this compound-based ADCs, several advanced conjugation strategies have been developed:

Site-Specific Conjugation: This approach aims to attach the payload-linker at specific, predetermined sites on the antibody, leading to a more homogeneous product with a defined DAR. njbio.commdpi.commdpi.commedchemexpress.comoup.com Site-specific methods can involve engineering the antibody to introduce reactive amino acids, such as engineered cysteine residues or unnatural amino acids, at desired locations. medchemexpress.comoup.comnih.gov Enzymatic conjugation methods, utilizing enzymes like sortase A or transglutaminases, can also facilitate site-specific attachment. proteogenix.sciencemedchemexpress.comnih.govnih.gov For this compound, site-specific labeling has been shown to limit the attachment to specific sites, such as the heavy chains, potentially providing precise ADC ratios, such as 1-2 this compound drugs per antibody. alphathera.com

Controlled Cysteine Conjugation: While conventional cysteine conjugation can be heterogeneous, optimizing reaction conditions can improve homogeneity. For example, controlling the amount of reducing agent used to cleave interchain disulfide bonds influences the number of available thiol groups for conjugation. njbio.com Research has explored optimizing temperature during conjugation to favor specific DAR species. oup.com Additionally, strategies involving the rebridging of interchain disulfide bonds using bis-thiol linkers can maintain antibody structure while incorporating a controlled number of drug payloads. nih.gov

Linker Design: The linker itself plays a role in controlling the DAR and the stability of the conjugate. The choice of linker chemistry and its reactivity influences the efficiency and specificity of the conjugation reaction. nih.govnih.gov For this compound, disulfide linkers like sulfo-SPDB (sSPDB) are commonly used. bocsci.comtandfonline.comoup.comnjbio.comtandfonline.com The stability of the linker, including the presence of steric hindrance around the disulfide bond, can impact the DAR and the premature release of the payload. nih.govtandfonline.com Studies have investigated the effect of antibody characteristics, such as the presence of trisulfide bonds, on the resulting DAR when using linkers like sSPDB-DM4. tandfonline.com

Achieving a precise DAR is crucial for optimizing the therapeutic index of this compound-based ADCs. An optimal DAR balances sufficient drug delivery to the tumor with minimal off-target toxicity and favorable pharmacokinetic properties. mdpi.comnih.gov While a DAR of 4 has often been considered optimal for certain ADCs, the ideal DAR can vary depending on the specific payload, target, and disease. proteogenix.sciencemdpi.com Site-specific conjugation methods offer the potential to consistently produce ADCs with a defined DAR, leading to more predictable behavior in vivo. njbio.commdpi.commdpi.commedchemexpress.comoup.com

Research findings highlight the impact of conjugation strategies on DAR and ADC properties. For instance, studies with huMov19-sulfo-SPDB-DM4 have investigated the relationship between the maytansinoid-to-antibody ratio (MAR), which is equivalent to DAR in this context, and cytotoxic potency. google.com The presence of trisulfide bonds in the antibody has been shown to slightly increase the DAR and protein fragmentation when conjugated with sSPDB-DM4. tandfonline.com

The development of technologies that allow for precise control over the conjugation site and stoichiometry is driving the field towards the generation of more homogeneous and better-characterized this compound-based ADCs. njbio.commdpi.commedchemexpress.com These advancements aim to enhance the therapeutic window and improve clinical outcomes for patients. medchemexpress.commedchemexpress.com

Table 1: Examples of Conjugation Approaches and Resulting DAR for ADCs (including this compound-based)

Conjugation StrategyConjugation Site(s)Typical DAR (IgG1)HomogeneityNotesSource
Conventional Lysine ConjugationLysine ε-amino groups (multiple sites)Variable (0-8)HeterogeneousMost common early method, wide DAR distribution. njbio.comresearchgate.net
Conventional Cysteine ConjugationReduced interchain cysteine thiols (up to 8 sites)Around 4 (0-8 distribution)HeterogeneousControlled by reducing agent amount, still results in mixture. njbio.comoup.com
Site-Specific Engineered CysteineEngineered cysteine residues at specific sitesDefined (e.g., 2 or 4)HomogeneousRequires antibody engineering, more consistent DAR. medchemexpress.comnih.gov
Site-Specific Enzymatic ConjugationSpecific amino acid sequences or modified glycansDefinedHomogeneousUtilizes enzymes like sortase A or transglutaminases. proteogenix.sciencemedchemexpress.comnih.govnih.gov
Site-Specific Photocrosslinking (oYo-Link this compound)Antibody heavy chains (specific sites)1-2HomogeneousLimits attachment to specific sites, provides precise ratios. alphathera.com
Disulfide RebridgingBetween reduced interchain cysteines (using bis-thiol linker)Controlled (e.g., 4)More HomogeneousMaintains antibody structure, DAR controlled by stoichiometry. nih.gov

Table 2: Effect of Trisulfide Bonds on huMov19-sulfo-SPDB-DM4 Conjugation

Antibody LotTrisulfide Bond LevelAverage DARProtein FragmentationSource
1LowerBaselineLower tandfonline.com
2MediumSlightly IncreasedIncreased tandfonline.com
3HigherIncreasedHigher tandfonline.com

Data extracted from a study investigating the impact of trisulfide bonds on huMov19-sulfo-SPDB-DM4 conjugation. tandfonline.com

Preclinical Pharmacological and Efficacy Investigations of Dm4-containing Adcs

In Vitro Cytotoxicity and Antiproliferative Characterization

DM4-containing ADCs have demonstrated potent in vitro cytotoxicity and antiproliferative activity across a variety of cancer cell lines expressing the target antigen. nih.govaacrjournals.orgfrontiersin.orgresearchgate.netnih.gov The cytotoxic effect is a result of the targeted delivery and intracellular release of the this compound payload, which then disrupts microtubule dynamics. patsnap.com

Assessment across Diverse Cancer Cell Lines

Studies have evaluated the cytotoxicity of this compound-containing ADCs in diverse cancer cell types. For instance, an anti-5T4 ADC conjugated with this compound (H6-DM4) showed significant cytotoxicity in a panel of gastrointestinal (GI) cancer cell lines with nanomolar half-maximal inhibitory concentration (IC50) values, including DLD-1, HT-29, and BXPC3 cells, while showing poor killing against 5T4-negative cells. nih.gov Similarly, an anti-DDR1-DM4 ADC exhibited potent anti-proliferative activity with nanomolar IC50 values in a panel of DDR1 cell surface-expressing colon cancer cell lines, such as HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, and SW480, with no inhibitory effect observed in DDR1-negative cell lines. researchgate.netresearchgate.net An anti-CEACAM5 ADC (SAR408701) utilizing this compound also demonstrated the ability to kill different CEACAM5-positive tumor cells at sub-nanomolar concentrations in vitro. aacrjournals.org Potent in vitro cytotoxicity with this compound conjugates has also been observed in human breast cancer cell lines expressing RET. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of this compound-Containing ADCs

ADC TargetADC Name (Example)Cancer Cell LinesIC50 Values (nM) (Example)Reference
5T4H6-DM4DLD-1, HT-29, BXPC30.53, 3.89, 1.74 nih.gov
DDR1T4H11-DM4HT-29, HCT116, HCT15, etc.Nanomolar range researchgate.netresearchgate.net
CEACAM5SAR408701CEACAM5-positive tumor cellsSub-nanomolar range aacrjournals.org
RETY078-DM4Human breast cancer cell linesPotent cytotoxicity nih.gov

Comparative Efficacy Analysis with Other Cytotoxic Payloads

While this compound is a highly potent payload, its comparative efficacy with other cytotoxic payloads can depend on various factors, including the specific antibody, linker, target antigen expression levels, and the mechanism of action of the comparator payload. Studies have sometimes compared this compound conjugates with ADCs utilizing different payloads. For instance, when comparing an anti-c-Met antibody conjugated to this compound versus a DNA-alkylating payload (DGN549), both conjugates showed high activity in a MET amplified model, but the DGN549 conjugate was more potent in inducing regressions in a model with c-Met overexpression without amplification. aacrjournals.org Another study comparing microtubule-disrupting agents (MMAE, DM1, this compound) and a topoisomerase I inhibitor (exatecan) as payloads in B7H4-targeted ADCs found that while all induced payload-driven anti-tumor activity in a xenograft model, MMAE significantly increased macrophage infiltration and immune response genes related to immunogenic cell death compared to DM1, this compound, and exatecan conjugates in that specific model. aacrjournals.org However, the lipophilic metabolites of disulfide-linked this compound conjugates have been found to be significantly more cytotoxic in cell-based assays when added extracellularly compared to more hydrophilic metabolites of other conjugates. nih.gov

In Vivo Efficacy Profiling in Tumor Xenograft Models

This compound-containing ADCs have demonstrated significant in vivo efficacy in various tumor xenograft models, leading to tumor growth inhibition and regression. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

Activity against Antigen-Expressing Malignancies (e.g., CanAg-Positive, FRα-Positive, CEACAM5-Positive Tumors)

This compound-containing ADCs have shown efficacy against tumors expressing specific antigens. For CanAg-positive tumors, an anti-CanAg antibody conjugated to this compound (huC242-DM4) demonstrated broad antitumor efficacy in human CanAg-positive tumor xenografts. medchemexpress.com In mice bearing NCI-N87 human gastric carcinoma (CanAg+) tumors, huC242-DM4 caused complete tumor regressions at doses as low as 3.5 mg/kg. aacrjournals.org

For Folate Receptor Alpha (FRα)-positive tumors, mirvetuximab soravtansine, an ADC comprising an FRα-binding antibody conjugated to this compound, has shown significant antitumor activity in FRα-positive ovarian cancer, fallopian tube, or primary peritoneal cancer. biochempeg.commdpi.comabbvie.comnih.gov Studies in xenograft models have indicated that the efficacy of FRα-targeting this compound ADCs correlates with the level of FRα expression. abbvie.comaacrjournals.org

In CEACAM5-positive tumors, the anti-CEACAM5 ADC SAR408701 (tusamitamab ravtansine), which delivers this compound, has shown antitumor efficacy in CEACAM5-expressing tumoral cell lines and patient-derived xenograft models. sanofimedical.comonclive.com Preclinical data indicated strong and specific antitumor efficacy in patient-derived xenograft models representative of the CEACAM5-positive patient population. aacrjournals.orgnih.gov

This compound conjugates have also shown efficacy in xenograft models of other antigen-expressing malignancies, such as 5T4-positive GI cancers nih.gov, DDR1-positive colon carcinoma researchgate.net, and RET-expressing breast cancer nih.gov.

Tumor Regression and Growth Inhibition Studies

In vivo studies have consistently shown that this compound-containing ADCs can induce significant tumor growth inhibition and, in some cases, complete tumor regression in xenograft models. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net For example, H6-DM4 eradicated established GI tumor xenograft models at doses of 2.5 mg/kg or 10 mg/kg, inducing durable tumor regression lasting approximately 100 days after dosing completion with no tumor recurrence observed in some models. nih.gov T4H11-DM4, an anti-DDR1 ADC, achieved complete tumor regression at doses of 5 and 10 mg/kg in HT-29 and HCT116 tumor models. researchgate.net The anti-CanAg ADC, huC242-DM4, caused complete tumor regressions in NCI-N87 gastric tumor xenografts at a single dose of 3.4 mg/kg. researchgate.net The antitumor effect in vivo is mediated by this compound, leading to mitotic arrest and inhibition of tumor proliferation. researchgate.netresearchgate.netnih.gov

Table 2: Examples of In Vivo Efficacy of this compound-Containing ADCs in Xenograft Models

ADC TargetADC Name (Example)Tumor Xenograft ModelEfficacy Outcome (Example)Reference
5T4H6-DM4GI cancer xenograftsEradication, durable regression nih.gov
DDR1T4H11-DM4HT-29, HCT116Complete tumor regression researchgate.net
CanAghuC242-DM4NCI-N87 gastric tumorsComplete tumor regression aacrjournals.orgresearchgate.net
CEACAM5SAR408701CEACAM5-positive PDXsStrong antitumor efficacy aacrjournals.orgnih.gov
RETY078-DM4Human breast cancer xenograftsAntitumor activity nih.gov

Immunomodulatory Effects and Induction of Immunogenic Cell Death (ICD) by this compound

Emerging preclinical evidence suggests that this compound, as a payload in ADCs, may induce immunogenic cell death (ICD) and exert immunomodulatory effects within the tumor microenvironment. patsnap.comsanofimedical.comaacrjournals.orgresearchgate.netnih.govbiochempeg.com ICD is a type of cell death that elicits an adaptive immune response against tumor-associated antigens. sanofimedical.com

Studies have shown that this compound can induce robust ICD, characterized by the release of danger-associated molecular patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface and High-Mobility Group Box 1 (HMGB1) release into the extracellular space. sanofimedical.comaacrjournals.orgresearchgate.net For instance, this compound treatment of CT26 cells induced the release of HMGB1. sanofimedical.comaacrjournals.org An in vivo vaccination assay demonstrated that this compound-treated CT26 cells implanted in immunocompetent mice induced tumor rejection in a significant percentage of mice, indicating the induction of an effective anti-tumor immune response. aacrjournals.orgresearchgate.net

Furthermore, this compound treatment and this compound-containing ADCs have been shown to induce changes in cytokine levels and enhance the infiltration of immune cells into tumors. sanofimedical.comaacrjournals.orgresearchgate.net For example, treatment with the anti-CEACAM5 ADC tusamitamab ravtansine (SAR408701) induced a dose-dependent increase in cytotoxic T-cell infiltration and a decrease in regulatory T cells and B cells in MC38 tumors. sanofimedical.com this compound treatment in a neuroblastoma model induced cell surface expression of ICD markers like calreticulin, HSP70, and HSP90, and increased PD-L1 expression in vitro, followed by enhanced tumor-infiltrating lymphocytes in vivo. researchgate.netnih.gov These immunomodulatory effects suggest that this compound-containing ADCs may not only directly kill tumor cells but also stimulate an anti-tumor immune response, potentially offering opportunities for combination therapy with immunotherapies like anti-PD-1 or anti-PD-L1 antibodies. sanofimedical.comaacrjournals.orgresearchgate.netbiochempeg.com

Compound Names and PubChem CIDs

Activation of Antitumor Immune Responses

The induction of ICD and the release of DAMPs by this compound can lead to the activation of antitumor immune responses. DAMPs released from dying tumor cells can be recognized and taken up by antigen-presenting cells, such as dendritic cells. nih.gov These dendritic cells can then process tumor-associated antigens and present them to T cells, leading to the activation and proliferation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells. nih.gov

Preclinical studies have provided evidence supporting the activation of antitumor immunity by this compound-containing ADCs. For instance, studies with this compound-treated tumor cells used as a "vaccine" in immunocompetent mice showed tumor rejection upon subsequent challenge with live tumor cells, indicating that this compound treatment can induce a protective antitumor immune memory. aacrjournals.orgresearchgate.net Furthermore, treatment with a this compound-containing ADC (tusamitamab ravtansine) in tumor-bearing mice models has been shown to induce an increase in the plasmatic levels of certain cytokines, such as IL-6 and INFγ, suggesting a modulation of the immune microenvironment. aacrjournals.org Immunohistochemistry analysis of tumors from these mice also revealed a dose-dependent increase in CD8 T-cell infiltration, which correlated with observed efficacy. aacrjournals.org

Preclinical data indicate that ADCs, including those with microtubule-depolymerizing agents like this compound as payloads, can enhance the tumor's immunogenicity and promote the infiltration and activation of immune cells within the tumor microenvironment. nih.govbiochempeg.comresearchgate.net

Synergistic Potential with Immune Checkpoint Inhibitors

The ability of this compound-containing ADCs to induce immunogenic cell death and activate antitumor immune responses provides a strong rationale for combining them with immune checkpoint inhibitors (ICIs). ICIs work by blocking inhibitory pathways that suppress T cell activity, thereby unleashing the immune system to attack cancer cells. nih.govcreative-biolabs.com By enhancing the presentation of tumor antigens and promoting T cell infiltration, this compound-containing ADCs can potentially sensitize tumors to the effects of ICIs and overcome mechanisms of resistance to immunotherapy. nih.govbiochempeg.comresearchgate.netcreative-biolabs.com

Preclinical investigations have demonstrated synergistic antitumor activity when this compound-containing ADCs are combined with ICIs targeting PD-1 or PD-L1. Studies in immunocompetent mouse models bearing tumors have shown that the combination of a this compound-containing ADC (tusamitamab ravtansine) with anti-PD-1 or anti-PD-L1 antibodies resulted in complete tumor responses and long-term survival, whereas single-agent treatments showed limited or transient activity. aacrjournals.orgresearchgate.net

Another preclinical study using an FRα-targeting this compound-containing ADC (mirvetuximab soravtansine) in combination with an anti-PD-1 antibody in a murine model of epithelial ovarian cancer also demonstrated synergistic antitumor activity, leading to complete tumor regressions and increased survival. aacrjournals.org Depletion of CD8+ T cells in this model abrogated the synergistic effect, highlighting the critical role of these immune cells in the combination therapy's efficacy. aacrjournals.org These findings suggest that this compound-containing ADCs can enhance the effectiveness of ICIs by promoting a robust, CD8+ T cell-dependent antitumor immune response. nih.govaacrjournals.org

The synergistic potential observed in preclinical models has supported the clinical evaluation of this compound-containing ADCs in combination with ICIs in various cancer types. aacrjournals.orgresearchgate.netnih.govcreative-biolabs.com

Here is a summary of preclinical findings on this compound-containing ADCs and their impact on the immune system:

ADC (Payload: this compound)Target AntigenPreclinical ModelKey Immune FindingsReference
Tusamitamab ravtansineCEACAM5CT26 and MC38 tumor-bearing miceInduction of DAMPs (CRT exposure, HMGB1 release), increased plasmatic IL-6 and INFγ, increased CD8 T-cell infiltration. aacrjournals.orgresearchgate.net
Tusamitamab ravtansineCEACAM5Immunocompetent mice (vaccination assay)Induced protective antitumor immune memory. aacrjournals.orgresearchgate.net
Mirvetuximab soravtansineFRαMurine epithelial ovarian cancer model (ID8 tumors)Induced ICD, synergistic antitumor activity with anti-PD-1 dependent on CD8+ T cells. aacrjournals.org

Clinical Translation and Therapeutic Applications of Dm4-based Adcs

Target Antigen Selection and Clinical Development Rationales

The selection of appropriate target antigens is a critical factor in the design and clinical success of DM4-based ADCs researchgate.netnih.govaacrjournals.org. An ideal target antigen should be highly expressed on the surface of cancer cells and have limited or no expression on normal tissues to ensure targeted delivery and reduce off-target toxicity nih.govaacrjournals.org. The binding of the antibody to the target antigen should also facilitate the internalization of the ADC complex into the cell mdpi.com.

Folate Receptor Alpha (FRα) as a Therapeutic Target

Folate Receptor Alpha (FRα) is a glycosylphosphatidylinositol-anchored protein that is minimally expressed in normal adult tissues but is frequently overexpressed in several cancers, including a high percentage of epithelial ovarian cancers adcreview.commdpi.comnih.gov. This overexpression makes FRα an attractive target for ADC-based therapies adcreview.commdpi.comnih.gov. Mirvetuximab soravtansine (IMGN853), a prominent this compound-based ADC, targets FRα adcreview.commdpi.comresearchgate.net. It consists of a humanized anti-FRα monoclonal antibody conjugated to the this compound payload via a cleavable disulfide linker, sulfo-SPDB adcreview.commdpi.comadcreview.com. This design allows for the specific delivery of this compound to FRα-positive cancer cells adcreview.com.

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) Targeting

Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) is another glycoprotein that is overexpressed in various epithelial tumors, including carcinomas of the gastrointestinal tract, genitourinary and respiratory systems, and breast cancer, while having limited expression in normal adult tissues nih.govnih.gov. This expression profile supports CEACAM5 as a promising target for antibody-based therapies aimed at selectively delivering cytotoxic drugs to these cancers nih.govnih.gov. SAR408701 (tusamitamab ravtansine) is a this compound-based ADC that targets CEACAM5 nih.govaacrjournals.orgclinicaloptions.com. Preclinical studies have shown that SAR408701 binds selectively to CEACAM5 and exhibits cytotoxic activity against CEACAM5-expressing tumor cell lines and in patient-derived xenograft models nih.gov.

CanAg Antigen-Directed Approaches

The CanAg antigen is expressed in various human carcinomas, including colorectal and pancreatic cancers researchgate.net. Cantuzumab ravtansine (IMGN242; huC242-DM4) is a this compound-based ADC that targets the CanAg antigen medchemexpress.com. This ADC utilizes a humanized monoclonal antibody, huC242, linked to this compound via a disulfide bond medchemexpress.com. Preclinical studies with cantuzumab ravtansine have demonstrated broad antitumor efficacy against a range of CanAg-positive human tumor xenografts medchemexpress.com.

Investigation of Novel Antigen Targets

Beyond established targets like FRα, CEACAM5, and CanAg, this compound is being investigated as a payload in ADCs targeting other novel antigens for various cancer types ascopubs.org. Examples include ADCs targeting CD19 for B-cell malignancies (e.g., coltuximab ravtansine) and CD138 for multiple myeloma (e.g., indatuximab ravtansine) mdpi.comnih.govpegsummit.com. Additionally, this compound has been conjugated to antibodies targeting mesothelin (MSLN) and CD205 in preclinical settings, showing selective cytotoxicity against cancer cells expressing these antigens creative-biolabs.comcaymanchem.com. The ongoing exploration of novel targets aims to expand the therapeutic reach of this compound-based ADCs to a wider range of cancers.

Clinical Efficacy Outcomes in Specific Cancer Types

The clinical efficacy of this compound-based ADCs is being evaluated in various cancer types, with promising results observed in certain indications.

Platinum-Resistant Ovarian Cancer (e.g., Mirvetuximab Soravtansine)

Mirvetuximab soravtansine has shown significant clinical efficacy in patients with FRα-positive, platinum-resistant ovarian cancer nih.govnih.govascopubs.orgonclive.comtargetedonc.comcancernetwork.comdana-farber.orgbiochempeg.com. This patient population historically has a poor prognosis onclive.com.

The SORAYA study (NCT04296891) evaluated the efficacy of mirvetuximab soravtansine in patients with FRα-high platinum-resistant ovarian cancer who had received up to three prior therapies ascopubs.org. The study met its primary endpoint, demonstrating a confirmed objective response rate (ORR) of 32.4% (95% CI, 23.6 to 42.2; P < .0001) by investigator assessment, including 5 complete responses (CR) and 29 partial responses (PR) ascopubs.org. The disease control rate (CR, PR, or stable disease ≥ 12 weeks) was 51.4% ascopubs.org. The median duration of response (DOR) by investigator assessment was 6.9 months (95% CI, 5.6 to 8.3) ascopubs.org.

Efficacy Outcome (SORAYA Study)Investigator-AssessedBICR-Assessed (n=96)
Confirmed ORR (95% CI)32.4% (23.6 to 42.2)30.2% (21.3 to 40.4)
Complete Response (CR)5 patients6 patients
Partial Response (PR)29 patients23 patients
Disease Control Rate (≥ 12 weeks)51.4%Not specified
Median DOR (95% CI)6.9 months (5.6 to 8.3)Not specified
Median PFS (95% CI)4.3 months (3.7 to 5.2)5.5 months (3.8 to 6.9)
Median OS (95% CI)13.8 months (12.0 to NR)Not specified
Efficacy Outcome (MIRASOL Study)Mirvetuximab Soravtansine (n=227)Investigator's Choice Chemotherapy (n=226)Hazard Ratio (95% CI)P-value
Median OS (95% CI)16.85 months (14.36-19.78)13.34 months (11.37-15.15)0.68 (0.54-0.84).0004
ORR (95% CI)42% (36%-49%)16% (11%-21%)Not specified<.0001
Median PFS (95% CI)Not specifiedNot specified0.65 (4.3-5.9)<.0001

Based on these findings, mirvetuximab soravtansine received accelerated approval from the US FDA in November 2022 and full approval in March 2024 for the treatment of adult patients with FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have received one to three prior systemic treatment regimens adcreview.comtargetedonc.combiochempeg.combiochempeg.com.

Gastric and Gastroesophageal Junction Carcinomas

Pre-clinical investigations have explored the potential of this compound-based ADCs in gastric and gastroesophageal junction (GEJ) carcinomas, which often overexpress specific tumor-associated antigens. One such target is Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). An ADC comprising a humanized anti-CEACAM5 antibody conjugated to this compound via a SPDB linker, SAR408701, demonstrated promising anti-tumor efficacy in pre-clinical studies using gastric xenografts. oaepublish.com These studies indicated that SAR408701 exhibited potent anti-tumor activity against CEACAM5-expressing gastric cancer models. oaepublish.com

Another target investigated in gastric and GEJ cancers is the CanAg antigen. An ADC utilizing a humanized antibody targeting CanAg conjugated to this compound, known as huC242-DM4 (IMGN242), was evaluated in a Phase II clinical study in patients with CanAg-positive gastric or GEJ cancer. researchgate.net While this study provided initial insights into the ADC's activity in this patient population, further development of IMGN242 was discontinued. researchgate.netimrpress.com

The 5T4 oncofetal antigen, frequently overexpressed in various malignancies including gastric cancer, has also been explored as a target for this compound-based ADCs. A novel anti-5T4 monoclonal antibody conjugated to this compound (H6-DM4) displayed significant cytotoxicity in a panel of gastrointestinal cancer cell lines, including gastric cancer, with IC50 values in the nanomolar range. nih.gov H6-DM4 also demonstrated the ability to eradicate established gastrointestinal tumor xenograft models in pre-clinical settings. nih.gov

The following table summarizes some pre-clinical findings for this compound-based ADCs in gastric/GEJ carcinoma models:

ADCTargetPre-clinical Model(s)Key Finding(s)
SAR408701CEACAM5Gastric xenograftsPromising anti-tumor efficacy observed. oaepublish.com
H6-DM45T4Gastric cancer cell lines, GI tumor xenograftsSignificant cytotoxicity (nanomolar IC50), eradicated established xenografts. nih.gov
huC242-DM4CanAgNot specified in detail for pre-clinical in this contextBasis for Phase II clinical study. researchgate.net

Colorectal Carcinoma

This compound-based ADCs have also been investigated for their potential therapeutic application in colorectal carcinoma, where targets like CEACAM5 and 5T4 are frequently expressed. SAR408701, the anti-CEACAM5 ADC conjugated with this compound, showed efficacy in colorectal cancer xenografts in pre-clinical studies. oaepublish.com A Phase I study investigated the safety and pharmacokinetics of SAR408701 in patients with gastrointestinal tumors expressing CEACAM5, including colorectal cancer. oaepublish.com In this study, some colorectal cancer patients who were CEACAM5 positive achieved partial responses. oaepublish.com

The 5T4-targeting ADC, H6-DM4, also demonstrated potent efficacy in colorectal cancer. Pre-clinical studies showed that H6-DM4 was cytotoxic against colorectal cancer cell lines with nanomolar IC50 values. nih.gov Importantly, H6-DM4 exhibited powerful efficacy against colorectal cancer-initiating cells (CICs), which are often associated with tumor recurrence and resistance. nih.govfrontiersin.org Treatment with H6-DM4 effectively eliminated colorectal cancer cells that were resistant to platinum-based chemotherapy in pre-clinical models. nih.gov

huC242-DM4 (IMGN242), targeting the CanAg antigen, was also evaluated in a Phase I clinical trial that included patients with colorectal cancer. researchgate.net

Pre-clinical findings for this compound-based ADCs in colorectal carcinoma models include:

ADCTargetPre-clinical Model(s)Key Finding(s)
SAR408701CEACAM5Colorectal cancer xenograftsEfficacy demonstrated. oaepublish.com
H6-DM45T4Colorectal cancer cell lines, colorectal CICs, xenograftsSignificant cytotoxicity (nanomolar IC50), powerful efficacy against CICs, effectively eliminated platinum-resistant cells. nih.govfrontiersin.org
huC242-DM4CanAgNot specified in detail for pre-clinical in this contextIncluded in Phase I clinical study with colorectal cancer patients. researchgate.net

Non-Small Cell Lung Cancer

In the context of non-small cell lung cancer (NSCLC), this compound has been explored as a payload for ADCs targeting antigens expressed on lung cancer cells. CEACAM5 is one such target. SAR408701, the anti-CEACAM5 ADC conjugated to this compound, showed pre-clinical efficacy in lung xenografts. oaepublish.com While other ADCs with different payloads targeting CEACAM5 and other antigens like HER2, HER3, TROP2, and MET are under investigation or approved for NSCLC, this compound-based ADCs specifically targeting CEACAM5 have shown promise in pre-clinical NSCLC models. touchoncology.comascopubs.org

Another potential target in lung cancer is 5T4, which is overexpressed in cancer-initiating cells in NSCLC. frontiersin.org Although the primary focus of the H6-DM4 (anti-5T4 ADC) study was on gastrointestinal cancers, 5T4 is also a relevant target in lung cancer, suggesting potential applicability for this compound-based ADCs in this setting based on target expression. frontiersin.org

While the search results highlight the investigation of various ADCs in NSCLC with different payloads, the specific detailed research findings for this compound-based ADCs in NSCLC clinical trials are less comprehensively covered compared to pre-clinical data.

Pre-clinical findings for a this compound-based ADC in NSCLC models include:

ADCTargetPre-clinical Model(s)Key Finding(s)
SAR408701CEACAM5Lung xenograftsPre-clinical efficacy shown. oaepublish.com

Pancreatic Carcinoma

Pancreatic carcinoma is another area where this compound-based ADCs have been investigated, targeting antigens such as CEACAM5, 5T4, Mesothelin, and CA6. SAR408701, the anti-CEACAM5 ADC conjugated to this compound, showed efficacy in vitro against pancreatic cancer cell lines. oaepublish.comnih.gov

The 5T4 antigen is highly expressed in pancreatic cancer and is associated with poor prognosis. nih.gov The anti-5T4 ADC, H6-DM4, demonstrated potent elimination of pancreatic cancer cells in pre-clinical studies. nih.gov

Anetumab ravtansine, an ADC consisting of a human antibody directed toward mesothelin conjugated to this compound, has also been investigated. Pre-clinical trials showed that anetumab ravtansine exhibited antiproliferative activity in mesothelin-positive pancreatic cancer cell lines and patient-derived xenograft models. oaepublish.comnih.gov

Furthermore, the CA6 sialoglycotope of MUC1 is overexpressed in a significant percentage of pancreatic cancers. An ADC composed of the humanized antibody huDS6 conjugated with this compound using a SPDB cleavable linker (SAR566658) showed a dose-dependent reduction in tumor growth when administered as a single dose in a pancreatic xenograft model. nih.govresearchgate.net The efficacy of SAR566658 was observed to correlate with CA6 expression levels in tumor models. researchgate.net

huC242-DM4 (IMGN242), targeting CanAg, was also included in Phase I clinical trials involving patients with pancreatic cancer. researchgate.net

Pre-clinical findings for this compound-based ADCs in pancreatic carcinoma models include:

ADCTargetPre-clinical Model(s)Key Finding(s)
SAR408701CEACAM5Pancreatic cancer cell linesEfficacy shown in vitro. oaepublish.comnih.gov
H6-DM45T4Pancreatic cancer cellsPotent elimination observed in pre-clinical studies. nih.gov
Anetumab ravtansineMesothelinPancreatic cancer cell lines, patient-derived xenograftsExhibited antiproliferative activity. oaepublish.comnih.gov
SAR566658CA6 (MUC1)Pancreatic xenograft modelDose-dependent reduction in tumor growth, efficacy correlated with CA6 expression. nih.govresearchgate.net
huC242-DM4CanAgNot specified in detail for pre-clinical in this contextIncluded in Phase I clinical study with pancreatic cancer patients. researchgate.net

Mechanisms of Toxicity and Safety Profile of Dm4-conjugated Adcs

Molecular Basis of Off-Target Toxicities

Off-target toxicities associated with DM4-conjugated ADCs are a significant concern and are largely attributed to the payload itself. mdpi.comnih.gov

Ocular Toxicity and Associated Pathways

Ocular toxicity is a frequently reported adverse event with this compound-conjugated ADCs. nih.govtandfonline.comgog.org This toxicity is considered an off-target effect, as studies have shown a lack of expression of the target receptor (e.g., Folate Receptor alpha in the case of mirvetuximab soravtansine) in human corneal tissues. gog.orgnih.gov Proposed mechanisms for ADC-induced ocular toxicity, including those with this compound, include linker instability leading to premature payload release, the bystander effect on nearby cells, and non-specific uptake of ADC components into normal corneal epithelial cells. oncodaily.comfrontiersin.org The this compound payload, being a maytansinoid derivative, is a microtubule inhibitor. guidetopharmacology.org It is suggested that this compound can directly cause cytotoxicity in corneal epithelial cells, leading to apoptosis and microcystic corneal epithelial alterations. frontiersin.org The exact process is not fully understood, but non-specific uptake of intact ADCs via macropinocytosis has been suggested as a potential mechanism for off-target ocular toxicity. mdpi.com

Studies have consistently reported severe ocular toxicity for this compound-conjugated ADCs. nih.govmdpi.com For example, corneal toxicity occurred in 9% of patients treated with mirvetuximab soravtansine, an ADC utilizing a this compound payload. mdpi.com

Table 1: Incidence of Corneal Toxicity with Select ADCs

ADCPayloadIncidence of Corneal ToxicitySource
Mirvetuximab SoravtansineThis compound9% mdpi.com
Belantamab MafodotinMMAF27% mdpi.com
Tisotumab VedotinMMAE2% mdpi.com

Hepatotoxicity and Cytoskeleton-Associated Protein 5 (CKAP5) Interactions

Hepatotoxicity has also been observed with this compound-conjugated ADCs. researchgate.netoup.com Research suggests a mechanism for hepatotoxicity mediated by maytansinoid-based ADCs (both DM1 and this compound) involving interaction with cytoskeleton-associated protein 5 (CKAP5). researchgate.netnih.govnih.gov Studies have shown that the payload component (DM1 in the case of ado-trastuzumab emtansine, a DM1-based ADC) can bind to CKAP5 on the surface of hepatocytes. researchgate.netnih.govoncotarget.com This interaction is independent of the target antigen (e.g., HER2 for T-DM1) and can lead to cell growth inhibition and apoptosis in hepatocytes. researchgate.netnih.gov Non-specific ADC molecules, including an alpha-gD-DM4 construct, have been found to bind to CKAP5 and induce microtubule disorganization in hepatocytes, suggesting that CKAP5 can be a cellular target for off-target toxicity mediated by maytansinoid-conjugated ADCs. oup.comnih.govoncotarget.com

Gastrointestinal Adverse Events

Gastrointestinal adverse events are among the common side effects associated with ADCs. nih.govoncodaily.com While gastrointestinal toxicities are more frequently reported for ADCs conjugated with other payloads like MMAE, calicheamicin, and DM1, they can also occur with this compound conjugates. tandfonline.com The mechanisms by which ADCs induce gastrointestinal toxicity are not fully elucidated but may involve the non-specific effects of microtubule inhibitors like this compound on rapidly proliferating cells within the gastrointestinal tract. tandfonline.com

Impact of Linker Stability and Premature Payload Release on Non-Specific Toxicity

The stability of the linker connecting the antibody and the this compound payload is crucial for minimizing non-specific toxicity. mdpi.comnih.gov Premature release of the cytotoxic payload in systemic circulation, often due to inadequate linker stability, can lead to off-target toxicity as the free payload can affect healthy tissues. mdpi.comnih.govresearchgate.netresearchgate.net While cleavable linkers are designed to release the payload in the tumor microenvironment or within target cells, their stability in systemic circulation is critical. mdpi.comnih.gov A less stable linker is more likely to undergo non-specific cleavage, resulting in a broader toxicity profile. nih.gov Increasing the steric hindrance of a linker, such as the SPDB-DM4 linker used in some ADCs, can enhance stability in circulation with the aim of reducing non-specific toxicities. nih.govresearchgate.net

Bystander Effect and Its Contributions to Systemic Toxicity

The bystander effect refers to the ability of a cytotoxic payload released from an ADC to kill neighboring cells that may not express the target antigen. While this effect can contribute to enhanced anti-tumor potency by affecting surrounding tumor cells, it can also exacerbate off-target toxicities. nih.govoncodaily.com For this compound-conjugated ADCs utilizing a cleavable linker like SPDB-DM4, neutral diffusible metabolites (this compound and S-methyl-DM4) are released, which have the potential for bystander killing of neighboring cells. tandfonline.com This increased distribution of the payload in normal tissues through the bystander effect can contribute to systemic toxicity. nih.gov

Mechanisms of Resistance to Dm4-containing Adcs

Antigen-Related Resistance Mechanisms

The efficacy of ADCs is highly dependent on the presence and accessibility of the target antigen on the surface of cancer cells aacrjournals.orgascopubs.org. Alterations in the antigen can lead to reduced ADC binding and internalization, contributing to resistance.

Antigen Downregulation and Loss of Expression

One of the primary mechanisms of resistance to ADCs is the reduction or complete loss of the target antigen expression on the surface of cancer cells nih.govaacrjournals.orgresearchgate.net. Chronic exposure to an ADC can exert selective pressure, favoring the survival and proliferation of cancer cells with lower antigen levels aacrjournals.orgascopubs.org. This downregulation reduces the number of binding sites available for the antibody component of the ADC, consequently decreasing the amount of cytotoxic payload delivered to the tumor cell aacrjournals.org. Studies have shown that long-term exposure to ADCs can result in a marked decrease in target antigen levels in cancer cell lines aacrjournals.org.

Tumor Heterogeneity and Subclonal Resistance

Tumor heterogeneity, both within a single tumor (intratumoral) and between different tumor sites (intertumoral), can also contribute to resistance nih.govascopubs.org. Tumors may contain subclones of cells that express varying levels of the target antigen nih.govmedicalandresearch.com. ADCs primarily target cells with high antigen expression, which can lead to the elimination of sensitive clones while allowing pre-existing low-expressing or antigen-negative subclones to survive and proliferate, eventually leading to tumor relapse and acquired resistance nih.govascopubs.org. This phenomenon has been observed with other ADCs and is considered a significant concern for agents whose activity is highly dependent on target antigen expression ascopubs.org.

Drug Efflux Pump Overexpression and Associated Resistance

Increased activity of drug efflux pumps is a well-established mechanism of resistance to many chemotherapeutic agents, including the cytotoxic payloads used in ADCs nih.govaacrjournals.orgnih.gov. These transporters can actively pump the released payload out of the cancer cell, reducing its intracellular concentration below the level required to induce cell death nih.govscirp.org.

Role of P-glycoprotein (P-gp) and ABC Transporters

DM4, as a cytotoxic payload, has been identified as a substrate for certain ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as MDR1 or ABCB1 researchgate.netnih.govnih.gov. Overexpression of P-gp and other ABC transporters like MRP1 (ABCC1) can lead to decreased intracellular accumulation of this compound after it is released from the ADC, thereby reducing the ADC's cytotoxic effect nih.govresearchgate.netaacrjournals.orgresearchgate.net. Research has shown that the efficacy of mirvetuximab soravtansine, an ADC containing the this compound payload, was decreased in cell lines that overexpressed P-gp researchgate.netnih.gov. This highlights the importance of considering the payload's susceptibility to efflux transporters when designing ADCs and strategies to overcome resistance.

Alterations in Intracellular ADC Processing and Trafficking

For ADCs to exert their cytotoxic effect, they must be internalized by the cancer cell and trafficked to the appropriate intracellular compartment, typically lysosomes, where the payload is released mdpi.comnih.gov. Defects in the internalization process or alterations in intracellular trafficking pathways can impair the delivery of the this compound payload to its intended target nih.govaacrjournals.orgresearchgate.net. Changes in receptor-mediated endocytosis or the subsequent movement and processing of the ADC-containing vesicles can prevent the efficient release of the active this compound metabolite within the cell mdpi.comnih.govresearchgate.net. For example, altered trafficking and processing have been observed in cells resistant to other maytansinoid-containing ADCs, suggesting this can be a general mechanism of resistance for this class of payloads aacrjournals.org.

Dysregulation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance to cytotoxic agents by activating or upregulating intracellular signaling pathways that promote cell survival and counteract the pro-apoptotic effects of the payload nih.govaacrjournals.orgaacrjournals.org. While not specific to this compound, dysregulation of pathways such as the PI3K/AKT/mTOR pathway has been implicated in resistance to other ADCs and targeted therapies nih.govaacrjournals.org. Activation of these pathways can potentially reduce the sensitivity of cancer cells to the cytotoxic effects of this compound, allowing them to survive despite the delivery of the payload nih.gov. Alterations in apoptotic modulation, such as the overexpression of anti-apoptotic proteins, can also contribute to decreased sensitivity to ADCs nih.gov.

Activation of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism nih.govnih.govmdpi.commdpi.commdpi.commedicalandresearch.comexplorationpub.comnih.govresearchgate.net. Aberrant activation of this pathway is frequently observed in various cancers and can contribute to resistance to a range of therapeutic agents, including ADCs nih.govnih.govmdpi.commdpi.commdpi.commedicalandresearch.comexplorationpub.comnih.govresearchgate.net. Activation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation, potentially counteracting the cytotoxic effects induced by this compound's inhibition of microtubule dynamics nih.govnih.govmdpi.commdpi.commdpi.commedicalandresearch.comexplorationpub.comnih.govresearchgate.net.

Studies have suggested that activation of the PI3K/AKT/mTOR pathway can lead to decreased sensitivity to ADCs and reduced effectiveness of the cytotoxic payload nih.govmdpi.commedicalandresearch.com. For instance, in the context of trastuzumab emtansine (T-DM1), an ADC also utilizing a maytansinoid payload (DM1), activation of the PI3K/AKT pathway through mechanisms such as PTEN loss or PIK3CA hyperactivation has been linked to reduced sensitivity mdpi.commdpi.commedicalandresearch.com. While T-DM1 specifically targets HER2, the principle of PI3K/AKT/mTOR pathway activation contributing to resistance to microtubule-targeting payloads like this compound and DM1 is relevant. This pathway's activation can enhance anti-apoptotic signals and potentially influence cell cycle regulation, thereby diminishing the impact of this compound-induced mitotic arrest and apoptosis nih.govnih.govmdpi.commdpi.commdpi.commedicalandresearch.comexplorationpub.comnih.govresearchgate.net.

Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, AKT, TSC1, LKB1, and MTOR, have been described and can lead to its dysregulation researchgate.net. In ovarian cancer, where mirvetuximab soravtansine (an FRα-targeting ADC with a this compound payload) is used, the PI3K/AKT/mTOR pathway has been found to be activated in a significant percentage of cases and is associated with increased invasive and migratory capacity nih.gov. This suggests that intrinsic or acquired alterations leading to the activation of this pathway could play a role in resistance to mirvetuximab soravtansine and other this compound-containing ADCs in FRα-positive tumors nih.govmdpi.comnih.gov.

Microtubule Alterations and Other Intrinsic Resistance Pathways

This compound exerts its cytotoxic effect by binding to tubulin and disrupting microtubule function bocsci.compatsnap.comproteogenix.sciencemedchemexpress.com. Therefore, alterations in tubulin itself or in proteins that regulate microtubule dynamics can lead to resistance to this compound-containing ADCs aacrjournals.orgnih.gov.

Alterations in tubulin can include mutations in the genes encoding tubulin subunits or post-translational modifications of tubulin nih.gov. These changes can affect the binding affinity of this compound to tubulin, thereby reducing its ability to inhibit microtubule polymerization nih.gov. While there is currently limited direct data specifically on tubulin mutations conferring resistance to this compound, studies with other tubulin-targeting agents like paclitaxel have demonstrated that tubulin alterations can significantly impact drug binding and efficacy nih.gov.

Beyond direct tubulin alterations, other intrinsic cellular resistance pathways can contribute to reduced sensitivity to this compound. These can include:

Increased Expression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and MRP1 (ABCC1), are known to pump various cytotoxic agents, including some ADC payloads like DM1 and MMAE, out of cells nih.govaacrjournals.orgresearchgate.netascopubs.org. While the extent to which this compound is a substrate for these pumps can vary depending on its form (e.g., unconjugated this compound or metabolites), increased efflux pump activity could potentially reduce the intracellular concentration of active this compound metabolites, thereby contributing to resistance nih.govaacrjournals.orgresearchgate.netascopubs.org. Studies have suggested a role for MDR1 in reduced effectiveness of certain maytansinoid conjugates aacrjournals.org.

Defects in ADC Trafficking and Lysosomal Processing: For this compound to be released and exert its effect, the ADC must be internalized by the cell and processed within lysosomes researchgate.netoup.comtandfonline.comcore.ac.ukresearchgate.netaacrjournals.orgresearchgate.net. Alterations in endocytic pathways, impaired lysosomal function (e.g., lysosomal alkalinization or reduced enzymatic activity), or defects in the release of the payload from lysosomes can all lead to insufficient intracellular concentrations of active this compound, resulting in resistance aacrjournals.orgresearchgate.netfrontiersin.org.

Dysregulation of Apoptosis: Resistance to apoptosis, the programmed cell death pathway triggered by this compound-induced mitotic arrest, can also contribute to treatment failure patsnap.comproteogenix.sciencemedchemexpress.comresearchgate.netspringermedizin.atoup.comtandfonline.comcore.ac.ukresearchgate.netresearchgate.net. Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can allow cancer cells to survive despite the cytotoxic insult from this compound researchgate.netnih.govnih.govmdpi.commdpi.commdpi.commedicalandresearch.comexplorationpub.comnih.govresearchgate.net.

These intrinsic resistance mechanisms highlight the complex nature of overcoming drug resistance in the context of this compound-containing ADCs and underscore the need for further research to fully elucidate the contributing factors and develop strategies to circumvent them.

Synthetic Pathways and Chemical Modifications for Conjugation

Strategies for Maytansine Analog Derivatization

Maytansine, the parent compound of DM4, is a highly potent antimitotic agent originally isolated from plants. lipidmaps.orgnih.gov However, native maytansine lacks suitable functional groups for direct and controlled conjugation to antibodies. lipidmaps.org To overcome this limitation and enable targeted delivery of its cytotoxic payload, synthetic derivatives, known as maytansinoids, were developed. wikipedia.orgnih.gov this compound is a structural analog of maytansine that was specifically synthesized to facilitate linkage to antibodies. nih.govnih.gov The derivatization strategies focus on introducing reactive handles onto the maytansine core structure while retaining its potent cytotoxic activity. Maytansinol, a related maytansinoid, often serves as a starting material for the synthesis of these conjugable analogs. nih.govuni.lu

Introduction of Thiol or Disulfide Moieties for Antibody Linkage

A primary strategy for conjugating maytansinoids like this compound to antibodies involves the formation of a linkage through sulfur atoms. This compound is characterized as a thiol-containing or disulfide-containing maytansinoid. nih.govnih.gov The introduction of a free thiol (-SH) group or a pre-formed disulfide moiety into the maytansinoid structure allows for its covalent attachment to antibodies, typically through reaction with modified cysteine residues on the antibody or via specific linkers. nih.govnih.govuni.lunih.govnih.govnih.govuni.lu Disulfide linkages are commonly employed in ADC design, as they can be cleaved within the reducing environment of the target cell, releasing the active drug. nih.govuni.luwikipedia.org Alternatively, stable thioether bonds can be formed, which rely on lysosomal degradation of the antibody for payload release. nih.govwikipedia.orguni.lunih.gov The incorporation of a sulfur-containing functional group is a deliberate chemical modification to enable these crucial conjugation reactions. uni.lu

Chemical Synthesis of Conjugable this compound Derivatives (e.g., this compound-SMe)

The synthesis of this compound and its conjugable derivatives involves multi-step chemical processes. A key intermediate in the preparation of this compound is often a derivative containing a cleavable disulfide bond, such as L-DM4-SMe (N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine). nih.govnih.govnih.gov

A reported synthesis of this compound involves the preparation of key precursors. One such precursor, 4-mercapto-4-methylpentanoic acid, can be synthesized starting from isobutylene sulfide and the anion of acetonitrile, followed by hydrolysis. nih.gov This mercapto compound is then converted into a disulfide, such as 4-methyl-4-(methyldithio)pentanoic acid, by reaction with methyl methanethiolsulfonate. nih.gov This disulfide-containing carboxylic acid is subsequently converted to an activated ester, such as the N-hydroxysuccinimide ester, and reacted with N-methyl-L-alanine to yield an intermediate carboxylic acid. nih.gov

The synthesis of L-DM4-SMe (4e) involves the reaction of this intermediate carboxylic acid (N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine) with maytansinol. nih.gov This coupling reaction can be carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as zinc chloride. nih.gov This reaction yields a mixture of diastereomers, which are then separated, for instance, by HPLC using a cyano-bonded column, to isolate the desired L-DM4-SMe isomer. nih.gov

This compound itself, containing a free thiol group, can be obtained by the reduction of a disulfide-containing precursor like L-DM4-SMe. nih.gov For example, reduction of the disulfide with a reducing agent such as dithiothreitol (DTT) in a suitable buffer system yields this compound. nih.gov Purification steps, often involving chromatography, are essential to obtain the pure this compound product. nih.gov

A simplified representation of a synthetic route to this compound involves the preparation of 4-mercapto-4-methylpentanoic acid, its conversion to a disulfide (e.g., with methyl methanethiolsulfonate), coupling with N-methyl-L-alanine, and subsequent reaction with maytansinol to form a disulfide-linked maytansinoid derivative. nih.gov Reduction of this disulfide then yields the thiol-containing this compound. nih.gov

Process Optimization for Conjugation Efficiency and Purity

Optimizing the process of conjugating this compound to antibodies is critical for producing ADCs with desired characteristics, including drug-to-antibody ratio (DAR), homogeneity, and purity. Traditional conjugation methods, such as those targeting lysine residues or partially reduced cysteine residues, can result in heterogeneous mixtures with variable DARs and conjugation sites. wikipedia.orgru.ac.zaakrivisbio.comnih.gov For maytansinoid-type ADCs conjugated via lysine, the average DAR can be around 3.5-4, with a distribution ranging from 0 to 7. akrivisbio.com Similarly, simple cysteine conjugation can also yield a DAR distribution ranging from 0 to 8. akrivisbio.com

Controlling the DAR is crucial as it impacts the pharmacokinetics, efficacy, and safety of the ADC. ru.ac.zaakrivisbio.comnih.gov For cysteine-based conjugation, the reduction of interchain disulfide bonds in the antibody to generate free thiol groups is a key step. nih.govcenmed.com The amount of reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), directly influences the number of available thiols for conjugation, and thus the resulting DAR. cenmed.comnih.gov However, the presence of inconsistent levels of trisulfide bonds in the antibody can affect the efficiency of the reduction step and lead to variability in the achieved DAR. nih.govuni.lunih.govwikipedia.org Trisulfide bonds can react with reducing agents like TCEP without generating free thiols for conjugation, requiring a higher TCEP:antibody ratio to reach the target DAR. nih.gov Furthermore, trisulfide bonds can be a "soft spot" for conjugation, leading to this compound being linked directly by disulfide or trisulfide bonds to cysteine residues and potentially causing protein fragmentation. uni.lunih.govwikipedia.org

Process optimization efforts aim to control these factors to achieve a more homogeneous product with a predictable DAR. This involves careful control of reaction conditions, including the stoichiometry of the reducing agent and the drug-linker molecule, as well as the reaction pH. cenmed.comontosight.ai For instance, performing the conjugation at a pH of about 6.5 or greater may lead to dimerization of sulfhydryl-containing drugs by disulfide-bond formation. ontosight.ai

Analytical methods play a vital role in monitoring and optimizing the conjugation process. Techniques such as UV/VIS spectroscopy can be used to determine the DAR by measuring the concentrations of the payload and the antibody. nih.govwikipedia.org Mass spectrometry (MS) is also crucial for characterizing the conjugated species, assessing heterogeneity, and identifying conjugation sites. nih.govuni.lunih.govwikipedia.org

Aggregation of ADCs can be a challenge during production, particularly with hydrophobic payloads like maytansinoids. cenmed.com Attaching hydrophobic drug and linker moieties can lower the thermal and colloidal stabilities of the ADC and increase the propensity for aggregation. cenmed.com Hydrophilic linkers have been explored as a strategy to reduce aggregation and potentially enable higher DARs without compromising stability or causing aggregation. uni.lu

Future Directions and Emerging Research Avenues for Dm4-based Therapeutics

Development of Strategies to Overcome Acquired Resistance

Acquired resistance remains a significant challenge in cancer therapy, including treatments involving ADCs. tandfonline.commdpi.com Strategies to overcome resistance to DM4-based ADCs are a critical area of research. Resistance mechanisms can involve decreased antigen expression on tumor cells, overexpression of drug efflux pumps (such as P-glycoprotein, MDR1), or alterations in intracellular trafficking and signaling pathways. mdpi.comaacrjournals.org

Future research directions include developing ADCs that can overcome efflux pump activity, potentially through modifications to the linker or payload to reduce recognition by these transporters. mdpi.com Another approach involves exploring alternative targets or developing bispecific ADCs that can target multiple antigens, making it more difficult for tumor cells to evade therapy through antigen downregulation. Research is also focused on understanding the specific genetic and molecular alterations that lead to resistance to this compound-based ADCs to inform the development of counter-strategies. mdpi.com

Exploration of Novel Combination Therapies

Combining ADCs with other therapeutic modalities is a promising strategy to enhance anti-tumor activity and overcome resistance. nih.govresearchgate.net Research is exploring the potential of combining this compound-based ADCs with chemotherapy, targeted therapies, and immunotherapy. nih.govresearchgate.netslideshare.net

Preclinical studies have investigated the combination of this compound-based ADCs, such as huC242-DM4, with agents like docetaxel, showing synergistic effects in certain cancer cell lines. aacrjournals.org Combinations with carboplatin or doxorubicin have also shown positive responses in early phase trials involving ravtansine (this compound)-based ADCs in ovarian cancer. nih.gov The rationale behind these combinations is to target multiple pathways simultaneously, induce immunogenic cell death, or modulate the tumor microenvironment to enhance ADC uptake and efficacy. researchgate.netresearchgate.net Future research will focus on identifying optimal combination partners and treatment schedules to maximize synergistic effects while managing potential increased toxicity.

Here is a table summarizing some preclinical findings on this compound-based ADC combinations:

ADC (this compound-based)Combination AgentCancer Type (Preclinical Model)Observed EffectSource
huC242-DM4DocetaxelGastric cancer cells (SNU16)Synergistic cytotoxicity aacrjournals.org
huC242-DM45-fluorouracilGastric cancer cells (SNU16)Additive cytotoxic effect aacrjournals.org
huC242-DM4CisplatinGastric cancer cells (SNU16)Antagonistic effect aacrjournals.org
huC242-DM4OxaliplatinGastric cancer cells (SNU16)Decreased antagonism compared to cisplatin aacrjournals.org
Ravtansine-based ADCs (e.g., mirvetuximab soravtansine, anetumab ravtansine)Carboplatin or DoxorubicinOvarian cancerPositive treatment responses (early phase trials) nih.gov

Advancement in Linker and Payload Design for Enhanced Therapeutic Index

The linker and payload are critical components of an ADC that significantly influence its stability, targeted delivery, and therapeutic index. precisepeg.comslideshare.netnih.govadcreview.comnjbio.com Future research aims to develop more stable linkers that minimize premature payload release in circulation while ensuring efficient and specific release within the tumor. nih.govadcreview.comresearchgate.net

Innovations in linker chemistry include the development of novel chemical triggers and linker-antibody attachments to produce more stable and homogeneous ADCs. nih.govresearchgate.net Direct conjugation methods are also being explored to improve ADC stability. nih.gov For this compound, which is often linked via a disulfide bond, research continues to optimize the linker design to balance stability in the bloodstream with efficient cleavage in the reducing environment of the tumor cell. caymanchem.commdpi.com

While this compound is a potent payload, research also explores alternative or next-generation payloads with different mechanisms of action or improved properties to overcome resistance or target specific tumor characteristics. tandfonline.commdpi.com However, advancements in linker technology specifically for this compound are crucial to fully realize its potential, ensuring it is delivered effectively and safely to the target site. precisepeg.com

Identification and Validation of Predictive Biomarkers for Patient Selection

Identifying predictive biomarkers is essential for selecting patients most likely to respond to this compound-based ADC therapy and for stratifying patients in clinical trials. nih.govesmo.org A key biomarker for this compound-based ADCs is the expression level of the target antigen on cancer cells, as sufficient antigen density is required for effective ADC binding and internalization. mdpi.commdpi.com

Future research will focus on identifying additional biomarkers that can predict response or resistance to this compound-based ADCs. This includes exploring markers related to the tumor microenvironment, intracellular trafficking pathways, and the expression or activity of drug efflux pumps. mdpi.comaacrjournals.org Advanced molecular profiling techniques are being utilized to identify genomic, transcriptomic, and proteomic signatures that correlate with treatment outcomes. nih.gov Validating these biomarkers in preclinical models and clinical studies is crucial for their implementation in personalized medicine approaches.

Utilization of Advanced Preclinical Models for Translational Research

The use of advanced preclinical models that better recapitulate the complexity of human cancers is vital for improving the predictability of this compound-based ADC efficacy and toxicity in the clinic. d-nb.infomdpi.comtno.nl Traditional cell line xenograft models have limitations in predicting clinical responses.

Future research is increasingly utilizing patient-derived xenograft (PDX) models, which maintain the heterogeneity and characteristics of the original human tumor. caymanchem.comnonabio.com Organoid models and co-culture systems that include components of the tumor microenvironment are also being employed to evaluate ADC activity and resistance mechanisms in a more physiologically relevant setting. researchgate.net Furthermore, the development and use of translational models that bridge the gap between preclinical findings and clinical outcomes are critical for accelerating the development of successful this compound-based therapeutics. d-nb.infotno.nl These models can help in identifying effective doses, understanding mechanisms of action and resistance, and validating predictive biomarkers before moving to human trials. d-nb.infononabio.com

Here is a table illustrating the use of preclinical models in this compound-based ADC research:

This compound-based ADCPreclinical Model TypeResearch FocusKey Finding/ApplicationSource
H6-DM4Gastrointestinal tumor xenograft models (subcutaneous)Antitumor efficacy, activity against chemotherapy-resistant cells and cancer-initiating cellsPotent antitumor activity, effective against resistant cells and CICs nih.gov
Humanized CD205-targeting mAb-DM4 conjugateMouse xenograft and patient-derived (PDX) cancer modelsSelective cytotoxicity, tumor growth reductionSelectively cytotoxic to CD205-expressing cells, reduced tumor growth in vivo caymanchem.com
Anti-CD138 IgG4 ADC conjugated to this compoundMammary carcinoma mouse modelsEffectivenessDemonstrated effectiveness researchgate.net
Anti-MSLN benchmark ADC (this compound-based)Cell-line and patient-derived xenograft models (ovarian, lung, colorectal cancers)Comparison with novel TOP1i-based ADC (PF-08052666)Outperformed by PF-08052666 in efficacy and bystander activity nonabio.com

Q & A

Q. What is the role of DM4 in ensuring data quality and maturity in academic research?

this compound (Data Maturity Level 4) is a framework for evaluating whether datasets meet rigorous standards for reproducibility, reliability, and analytical validity. It involves structured phases:

  • Data Processing : Assess data collection methods and initial quality checks.
  • Analysis Phase : Validate statistical methods and alignment with research goals.
  • Publication Phase : Ensure transparency in documentation for peer review . Researchers should integrate this compound checks at each stage to minimize bias and errors.

Q. How do I initiate a this compound-compliant research project?

Begin with a data management plan that outlines:

  • Variable Control : Define independent/dependent variables and confounding factors.
  • Sampling Strategy : Use stratified or randomized sampling to enhance representativeness.
  • Ethical Clearances : Obtain approvals for human/animal studies and data sharing protocols . Document these steps in pre-registration platforms (e.g., OSF) for transparency.

Q. What are common pitfalls in this compound-aligned experimental design?

  • Insufficient Replication : Failing to include technical/biological replicates undermines statistical power.
  • Inadequate Metadata : Omitting experimental conditions (e.g., temperature, instrument calibration) limits reproducibility.
  • Overlooking Contradictions : Use Bland-Altman plots or Cohen’s kappa to identify and resolve data inconsistencies early .

Advanced Research Questions

Q. How can this compound criteria resolve contradictions between experimental and published data?

Apply a multi-tier validation approach :

  • Re-analysis : Use raw data from prior studies to test reproducibility.
  • Sensitivity Analysis : Vary input parameters (e.g., thresholds for outliers) to assess robustness.
  • Cross-method Validation : Compare results from complementary techniques (e.g., HPLC vs. mass spectrometry for compound quantification) . Discrepancies should prompt re-evaluation of data collection protocols or hypothesis refinement.

Q. What methodologies align with this compound for high-dimensional data analysis?

For datasets with numerous variables (e.g., omics, spatial surveys):

  • Dimensionality Reduction : Use PCA or t-SNE to identify latent patterns.
  • Machine Learning Validation : Implement k-fold cross-validation to prevent overfitting.
  • Error Propagation Models : Quantify uncertainties in derived metrics (e.g., confidence intervals for cluster analysis) . Ensure computational workflows are version-controlled and containerized (e.g., Docker) for reproducibility.

Q. How to optimize this compound workflows for interdisciplinary studies?

  • Unified Metadata Standards : Adopt domain-specific schemas (e.g., ISA-Tab for life sciences).
  • Collaborative Platforms : Use tools like Galaxy or JupyterHub for shared data processing.
  • Iterative Peer Review : Conduct internal audits pre-publication to identify gaps in documentation or analysis rigor .

Data Management & Compliance

Q. What statistical tests are critical for this compound-level data validation?

  • Parametric Tests : ANOVA or t-tests for normally distributed data.
  • Non-parametric Alternatives : Mann-Whitney U or Kruskal-Wallis for skewed distributions.
  • Error Analysis : Calculate standard deviation, SEM, or bootstrap confidence intervals. Always report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Q. How to address this compound non-compliance in legacy datasets?

  • Retroactive Metadata Enhancement : Reconstruct experimental conditions using lab notebooks or instrument logs.
  • Data Imputation : Apply multiple imputation techniques for missing values, with sensitivity analysis.
  • Transparency Statements : Disclose limitations in peer-reviewed publications .

Tables: Key this compound Evaluation Metrics

Phase Criteria Tools/Methods
Data ProcessingCompleteness, outlier detectionBox plots, Grubbs’ test
AnalysisStatistical power, reproducibilityG*Power, RMarkdown scripts
PublicationFAIR principles complianceDataverse, Zenodo repositories

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DM4
Reactant of Route 2
DM4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.